4-Aminoadamantane-1-carboxylic acid hydrochloride

Übersicht

Beschreibung

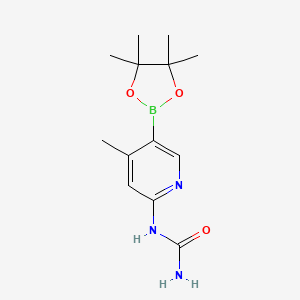

4-Aminoadamantane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H18ClNO2 . It has a molecular weight of 231.72 g/mol . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for 4-Aminoadamantane-1-carboxylic acid hydrochloride is1S/C11H17NO2.ClH/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14;/h6-9H,1-5,12H2,(H,13,14);1H . The compound’s canonical SMILES structure is C1C2CC3CC(C2)(CC1C3N)C(=O)O.Cl . Physical And Chemical Properties Analysis

4-Aminoadamantane-1-carboxylic acid hydrochloride has a molecular weight of 231.72 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 231.1026065 g/mol . The compound has a topological polar surface area of 63.3 Ų . It has a heavy atom count of 15 .Wissenschaftliche Forschungsanwendungen

Biopharma Production

In biopharmaceutical manufacturing, 4-Aminoadamantane-1-carboxylic acid hydrochloride could be studied for its role in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in drug production processes.

Each of these applications leverages the unique chemical structure of 4-Aminoadamantane-1-carboxylic acid hydrochloride, offering a wide range of possibilities for scientific exploration and innovation .

Safety and Hazards

Wirkmechanismus

Mode of Action

The specifics of these interactions and the resulting changes are subject to ongoing research .

Biochemical Pathways

It is known that the compound can influence various biochemical processes, potentially leading to downstream effects on cellular function .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and is able to have an active effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Aminoadamantane-1-carboxylic acid hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .

Eigenschaften

IUPAC Name |

4-aminoadamantane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14;/h6-9H,1-5,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPMBCTWOYDNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737499 | |

| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245645-93-5 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245645-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)

![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)